The synthesis of a closely related compound, (S)-5-[5-(1-Methylethoxy)pyridin-2-yl]-5-methylimidazolidine-2,4-dione, is detailed in one paper []. This synthesis involves a multi-step process including an optical resolution of racemic methyl 2-amino-2-[5-(1-methylethoxy)pyridin-2-yl]propanoate using d-(–)-mandelic acid. This specific process focuses on achieving high enantiomeric excess (ee) which is crucial for biological applications.
The paper describing (S)-5-[5-(1-Methylethoxy)pyridin-2-yl]-5-methylimidazolidine-2,4-dione confirms its absolute configuration through X-ray crystal structure analysis of its hydrogen bromide salt []. This technique provides detailed information about the spatial arrangement of atoms within the molecule.
The mechanism of action is specifically described for (S)-5-[5-(1-Methylethoxy)pyridin-2-yl]-5-methylimidazolidine-2,4-dione, highlighting its role as a Liver X Receptor β-selective agonist []. This selectivity implies specific interactions with the β-subtype of LXR, influencing downstream biological pathways.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7